molecular formula C15H12N4O2S B2467570 5-((3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1020502-76-4

5-((3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2467570
CAS No.: 1020502-76-4
M. Wt: 312.35
InChI Key: LUBQQPPYRHDMLR-UHFFFAOYSA-N
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Description

This compound belongs to the thiobarbituric acid (TBA) derivative family, characterized by a pyrazole-methylene-thioxodihydropyrimidine-dione core. It is synthesized via condensation of 1,3-diethyl-2-thiobarbituric acid with 3-methyl-1-phenylpyrazole-4-carbaldehyde in ethanol using pyridine as a catalyst . Structural confirmation is achieved through elemental analysis, IR, ¹H-NMR, ¹³C-NMR, and EI-MS spectroscopy . The 3-methylphenyl substituent on the pyrazole ring and the thioxo group at position 2 contribute to its distinct electronic and steric properties, making it a candidate for applications in materials science or medicinal chemistry.

Properties

IUPAC Name

5-[(3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c1-9-10(7-12-13(20)16-15(22)17-14(12)21)8-19(18-9)11-5-3-2-4-6-11/h2-8H,1H3,(H2,16,17,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBQQPPYRHDMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=C2C(=O)NC(=S)NC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thioxodihydropyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a thioxodihydropyrimidine core substituted with a pyrazole moiety. Its chemical formula is C15H14N4OSC_{15}H_{14}N_4OS, and it features multiple functional groups that contribute to its biological properties.

1. Antimicrobial Activity

Research indicates that derivatives of thioxodihydropyrimidines exhibit significant antimicrobial activity. For instance, compounds similar to our target compound have been screened for their ability to inhibit various bacterial strains. In one study, synthesized derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

2. Antioxidant Activity

The antioxidant potential of the compound was evaluated through various assays, including the DPPH radical scavenging assay. Compounds in this class demonstrated notable free radical scavenging capabilities, suggesting their utility in combating oxidative stress-related diseases .

3. Anti-glycation Activity

A significant aspect of the biological activity of these compounds is their ability to inhibit glycation processes, which are implicated in diabetic complications. The target compound showed IC50 values ranging from 264.07 to 448.63 µM against α-glucosidase activity, indicating a reversible mixed-type inhibition mechanism . This suggests potential therapeutic benefits in managing diabetes and its associated complications.

4. Anticonvulsant Activity

In vivo studies have demonstrated that certain derivatives possess anticonvulsant properties. The compound was evaluated using maximal electroshock and pentylenetetrazol-induced seizure models in mice, showing protective effects against seizures with reduced central nervous system (CNS) depression compared to traditional anticonvulsants like phenytoin .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thioxodihydropyrimidine derivatives highlighted the antimicrobial activity of compounds structurally related to our target compound. The study reported minimum inhibitory concentrations (MICs) as low as 16 µg/mL against specific pathogens, establishing a correlation between structural modifications and enhanced biological activity .

Case Study 2: Anti-glycation Properties

Another investigation focused on the anti-glycation effects of similar compounds revealed that modifications at specific positions on the phenyl ring significantly influenced biological activity. The most active compounds exhibited IC50 values lower than standard drugs used in diabetes management, suggesting their potential as lead compounds for further development .

Data Summary

Biological ActivityIC50 (µM)Reference
α-Glucosidase Inhibition264.07 - 448.63
Antimicrobial (S. aureus)<16
Antioxidant (DPPH assay)Not specified
AnticonvulsantEffective

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

  • Antioxidant Properties : Research indicates that derivatives of this compound demonstrate significant free radical scavenging activity. Such properties are crucial for developing agents that can mitigate oxidative stress-related diseases .
  • Antimicrobial Activity : Several studies have reported the antimicrobial efficacy of related pyrazole compounds against various bacterial strains. For instance, derivatives showed potent activity against Pseudomonas aeruginosa and Escherichia coli with low minimum inhibitory concentration (MIC) values .
  • DNA Cleavage Activity : Compounds similar to 5-((3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine have been evaluated for their ability to cleave DNA, which is a critical function in the development of anticancer agents .

Therapeutic Potential

The therapeutic implications of this compound extend to various fields:

Cancer Treatment

  • The ability to induce DNA cleavage positions this compound as a potential candidate for further development in cancer therapies. Its mechanism may involve targeting specific pathways associated with tumor growth and proliferation.

Antimicrobial Agents

  • Given its demonstrated antimicrobial properties, this compound could be explored as a lead structure for developing new antibiotics, particularly in the face of rising antibiotic resistance.

Anti-inflammatory Applications

  • Some derivatives have shown promise in anti-inflammatory assays, suggesting potential applications in treating inflammatory diseases .

Case Studies

StudyFindingsApplications
Jain et al. (2019)Synthesized similar pyrazole derivatives with notable antioxidant and antimicrobial activities.Development of new antioxidant agents and antimicrobials.
Ryzhkova et al. (2023)Evaluated biological activities revealing effective inhibition against bacterial strains.Potential for new antibiotic formulations.
MDPI Studies (2020)Investigated structural modifications leading to enhanced biological profiles.Insights for drug design and synthesis optimization .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s analogs differ primarily in substituents on the pyrazole or hydrazono moieties, significantly altering melting points, yields, and synthetic routes. Key examples include:

Key Observations:
  • Melting Points: Aryl hydrazono derivatives (e.g., 4′e, 4′f) exhibit higher thermal stability (>280°C) due to rigid aromatic systems, whereas alkylated analogs (e.g., 4′k) have lower melting points (~192°C) due to reduced crystallinity .
  • Synthetic Efficiency: Microwave-assisted Knoevenagel condensation (e.g., coumarin derivatives in ) achieves 75–85% yields in 5–10 minutes, outperforming conventional reflux methods requiring hours .
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., trifluoromethoxy in 4′g): Increase thermal stability but may complicate synthesis.
    • Alkyl Groups (e.g., diethyl in 4′k): Improve solubility but reduce melting points .

Optical and Electronic Properties

The 3-methylphenyl group in the target compound likely induces moderate electron-withdrawing effects, influencing charge-transfer interactions.

Q & A

What are the optimal synthetic routes and reaction conditions for preparing this compound, and how do they impact yield and purity?

Basic Research Focus
The synthesis of this compound involves multi-step condensation reactions. For example, Scheme 3 () highlights a key step using ammonium acetate (NH₄OAc, 2.00 equiv.) in glacial acetic acid under reflux (108°C). Alternative methods () may employ different solvents (e.g., ethanol) or catalysts. Yield optimization requires systematic variation of parameters like temperature, stoichiometry, and solvent polarity. Purity can be assessed via HPLC (, Table 1) or recrystallization in DMF-EtOH (1:1) ().
Methodological Insight : Use a fractional factorial design ( ) to minimize experiments while testing variables (e.g., equivalents of NH₄OAc, reaction time).

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